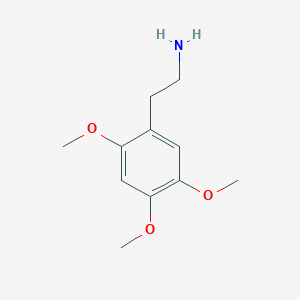

2,4,5-Trimethoxyphenethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,5-trimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKATTZLSNLYADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165499 | |

| Record name | 2,4,5-Trimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15394-83-9 | |

| Record name | 2,4,5-Trimethoxyphenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15394-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S27QYQ708U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2,4,5-Trimethoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) and a positional isomer of the classic psychedelic mescaline.[1][2] Despite its structural similarity to psychoactive compounds, 2,4,5-TMPEA appears to be inactive in humans at doses that have been assessed.[1][2] This guide provides a comprehensive overview of the current understanding of the mechanism of action of 2,4,5-TMPEA, focusing on its in vitro pharmacology. We will delve into its receptor binding profile, functional activity, and the downstream signaling pathways it modulates. This document is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Receptor Binding Affinity

The primary molecular targets of 2,4,5-TMPEA are serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subtype. Radioligand binding assays have been employed to determine the affinity of 2,4,5-TMPEA for various receptors. The binding affinity is typically expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

| Receptor | Ligand | Ki (nM) | Species | Reference |

| 5-HT2A | 2,4,5-TMPEA | 8 - 1700 | Human | [3] |

| 5-HT1A | 2,4,5-TMPEA | ≥ 2700 | Human | [3] |

| 5-HT2C | 2,4,5-TMPEA | 1900 - 11000 | Human | [3] |

| TAAR1 | 2,4,5-TMPEA | 21 - 410 | Rat | [3] |

| TAAR1 | 2,4,5-TMPEA | 650 - 4000 | Mouse | [3] |

Table 1: Binding Affinities (Ki) of this compound at Various Receptors.

Functional Activity and Signaling Pathways

2,4,5-TMPEA acts as a full agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4][5] Its functional potency and efficacy have been characterized using in vitro functional assays.

5-HT2A Receptor Activation and Gq Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[6] Activation of the 5-HT2A receptor by an agonist like 2,4,5-TMPEA initiates a cascade of intracellular events.

The following diagram illustrates the Gq signaling pathway activated by 2,4,5-TMPEA at the 5-HT2A receptor:

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

The functional potency of 2,4,5-TMPEA at the 5-HT2A receptor has been quantified, with an EC50 value of 195 nM for Gq signaling.[4][5] This is comparable in potency to mescaline (EC50 of 646 nM).[4][5] However, 2,4,5-TMPEA exhibits a significantly higher efficacy (Emax) of 96-100% compared to mescaline (33-74%).[4][5] Despite its high efficacy in vitro, it is noteworthy that 2,4,5-TMPEA has a much lower potency in activating the 5-HT2A receptor compared to other psychedelic 2C compounds like 2C-B and 2C-I.[4]

| Compound | EC50 (nM) (Gq signaling) | Emax (%) | Reference |

| 2,4,5-TMPEA | 195 | 96-100 | [4][5] |

| Mescaline | 646 | 33-74 | [4][5] |

Table 2: Functional Potency and Efficacy of this compound and Mescaline at the 5-HT2A Receptor.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of 2,4,5-TMPEA.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Radioligand Binding Assay Workflow.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., human 5-HT2A) are prepared.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (2,4,5-TMPEA).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the functional activity of compounds at Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Protocol:

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Stimulation: Cells are stimulated with varying concentrations of the test compound (2,4,5-TMPEA) in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.

-

Lysis: After incubation, the cells are lysed to release the intracellular contents.

-

Detection: The amount of accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. This assay is a competitive immunoassay where cellular IP1 competes with a labeled IP1 tracer for binding to a specific antibody.

-

Data Analysis: The fluorescence signal is measured, and a standard curve is used to determine the concentration of IP1. Dose-response curves are then generated to calculate the EC50 and Emax values for the test compound.

Calcium Flux Assay

This assay measures the mobilization of intracellular calcium, another downstream event of Gq-coupled receptor activation.

Caption: Calcium Flux Assay Workflow.

Protocol:

-

Cell Culture and Plating: Similar to the IP1 accumulation assay, cells expressing the target receptor are cultured and seeded in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is cell-permeant and becomes fluorescent upon binding to free intracellular calcium.

-

Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test compound (2,4,5-TMPEA) are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is used to generate dose-response curves, from which the EC50 value for calcium mobilization is determined.

Discussion and Conclusion

This compound demonstrates clear agonistic activity at serotonin 5-HT2 receptors in vitro, particularly the 5-HT2A receptor, through the Gq signaling pathway. Its potency is comparable to its isomer mescaline, and it exhibits even greater efficacy in eliciting a response in cellular assays. However, a key enigma remains its apparent lack of psychoactive effects in humans.

Several factors could contribute to this discrepancy between in vitro activity and in vivo effects. These may include pharmacokinetic properties such as poor blood-brain barrier penetration, rapid metabolism, or the involvement of other signaling pathways not fully captured by the described in vitro assays. Further research, including in vivo animal studies and potentially human studies with carefully controlled dosing, would be necessary to fully elucidate the pharmacological profile of 2,4,5-TMPEA and understand the reasons for its apparent inactivity.

This technical guide provides a foundational understanding of the mechanism of action of 2,4,5-TMPEA based on current scientific literature. The provided data and experimental protocols offer a valuable resource for researchers investigating the structure-activity relationships of phenethylamines and the complex pharmacology of psychedelic compounds.

References

- 1. Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikiwand [wikiwand.com]

- 6. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 2,4,5-Trimethoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) and a positional isomer of the classic psychedelic mescaline.[1] Despite its structural similarity to psychoactive compounds and its demonstrated in vitro activity as a serotonin (B10506) receptor agonist, 2,4,5-TMPEA is generally considered to be behaviorally inactive in humans at commonly tested oral doses.[1] This enigmatic profile makes it a person of interest for structure-activity relationship (SAR) studies within the phenethylamine class. This technical guide provides a comprehensive overview of the pharmacology of 2,4,5-TMPEA, focusing on its receptor interaction profile, signaling pathways, and the experimental methodologies used to elucidate its pharmacodynamic properties.

Introduction

This compound is a member of the 2C family of phenethylamines and is the parent compound of the 2C-O series.[1] It is the α-desmethyl analog of the potent psychedelic 2,4,5-trimethoxyamphetamine (B90205) (TMA-2).[1] The key difference in the substitution pattern between 2,4,5-TMPEA and its more widely known isomer, mescaline (3,4,5-trimethoxyphenethylamine), is believed to be a critical determinant of their distinct pharmacological and psychoactive profiles.[1] While mescaline is a well-characterized psychedelic, 2,4,5-TMPEA's lack of psychoactivity at doses up to 300 mg orally presents a puzzle, especially given its activity at key serotonin receptors implicated in psychedelic effects.[1] This guide delves into the known pharmacology of 2,4,5-TMPEA to provide a detailed resource for researchers in pharmacology and drug development.

Pharmacodynamics

Primary Mechanism of Action: Serotonin 5-HT2 Receptor Agonism

The principal mechanism of action of 2,4,5-TMPEA is its activity as a full agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] The 5-HT2A receptor, in particular, is the primary target for classic psychedelic drugs.[3]

Quantitative Receptor Interaction Profile

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of 2,4,5-TMPEA and key comparator compounds at serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 2,4,5-TMPEA and Related Compounds

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Reference |

| 2,4,5-TMPEA (2C-O) | 1000 - 1700 | 1900 - 11000 | 2700 - 5500 | [2] |

| Mescaline | 9400 | >10000 | >10000 | [4] |

| TMA-2 | 1300 | <10000 | >5600 | [5][6] |

| 2C-B | 8 - 1000 | 15 - 900 | 2700 - 5500 | [2] |

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of 2,4,5-TMPEA and Related Compounds

| Compound | Receptor | EC50 (nM) | Emax (%) | Reference |

| 2,4,5-TMPEA (2C-O) | 5-HT2A | 195 | 96-100 | [2] |

| Mescaline | 5-HT2A | 646 | 33-74 | [2] |

| TMA-2 | 5-HT2A | 190 | 84 | [5] |

| 2,4,5-TMPEA Derivatives (2C-O-X) | 5-HT2A | 16 - 2600 | 30 - 84 | [7] |

| 2,4,5-TMPEA Derivatives (2C-O-X) | 5-HT2B | Submicromolar | 20 - 101 | [2] |

Signaling Pathways

Activation of the 5-HT2A, 5-HT2B, and 5-HT2C receptors by 2,4,5-TMPEA initiates intracellular signaling cascades primarily through the Gq/11 family of G proteins.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Interaction with Trace Amine-Associated Receptors (TAARs)

Some phenethylamines are known to interact with trace amine-associated receptors (TAARs). While the α-methylated analog of 2,4,5-TMPEA, TMA-2, was found to be inactive at the mouse TAAR1 but bound to the rat TAAR1 with a Ki of 3100 nM, specific data for 2,4,5-TMPEA at TAARs is not extensively documented.[5]

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for 2,4,5-TMPEA in humans or animals is scarce in the published literature. However, insights can be drawn from related phenethylamines. An in-vitro study using rabbit liver tissue suggested that 2,4,5-TMPEA may be less susceptible to metabolism by monoamine oxidase (MAO) compared to mescaline.[2] The metabolism of other 2C compounds, such as 2C-B, involves oxidative deamination to form the corresponding ethanol (B145695) and acetic acid metabolites, as well as O-demethylation followed by N-acetylation.[10][11] It is plausible that 2,4,5-TMPEA undergoes similar metabolic transformations. The apparent lack of oral activity in humans could be due to extensive first-pass metabolism or poor blood-brain barrier penetration.

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity (Ki) of 2,4,5-TMPEA for serotonin receptors.

Materials:

-

HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B, [3H]-mesulergine for 5-HT2C).

-

Non-specific binding competitor (e.g., unlabeled ketanserin, mianserin).

-

Test compound: this compound.

-

Assay buffer (e.g., Tris-HCl with physiological salts).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of 2,4,5-TMPEA or vehicle. For non-specific binding determination, add a high concentration of the competitor.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of 2,4,5-TMPEA that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a method to determine the functional potency (EC50) and efficacy (Emax) of 2,4,5-TMPEA by measuring intracellular calcium mobilization.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with HEPES).

-

Test compound: this compound.

-

Reference agonist (e.g., serotonin).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and incubate overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of 2,4,5-TMPEA and the reference agonist in assay buffer.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence. Inject the compound solutions and immediately begin kinetic reading of fluorescence intensity.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Synthesis

The synthesis of 2,4,5-TMPEA typically starts from 2,4,5-trimethoxybenzaldehyde (B179766). A common route involves a Henry condensation with nitromethane (B149229) to form 2,4,5-trimethoxy-β-nitrostyrene, followed by reduction of the nitroalkene.

Synthesis of 2,4,5-Trimethoxy-β-nitrostyrene

A solution of 2,4,5-trimethoxybenzaldehyde and nitromethane in a solvent like acetic acid is heated in the presence of a base catalyst such as cyclohexylamine (B46788) or ammonium (B1175870) acetate.[1] The resulting nitrostyrene (B7858105) can be purified by recrystallization.

Reduction of 2,4,5-Trimethoxy-β-nitrostyrene

The reduction of the nitrostyrene to the corresponding phenethylamine can be achieved using various reducing agents. A common laboratory method employs lithium aluminum hydride (LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran.[12] Alternative, milder methods using sodium borohydride (B1222165) in the presence of a catalyst like copper(II) chloride have also been reported for similar compounds.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 5. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. 2,4,5-Trimethoxyamphetamine hydrochloride | 15995-72-9 | Benchchem [benchchem.com]

- 7. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. innoprot.com [innoprot.com]

- 10. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrochemical Reduction of Nitrostyrenes , Hive Novel Discourse [chemistry.mdma.ch]

- 13. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,4,5-Trimethoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) and a positional isomer of the classic psychedelic, mescaline.[1] First synthesized by Jansen in 1931, it is the parent compound of the 2C-O series of drugs.[1] Despite its structural similarity to psychoactive compounds like mescaline and its amphetamine analog, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), 2,4,5-TMPEA is reported to be inactive as a psychedelic in humans at doses up to 300 mg.[1] However, it displays interesting pharmacological properties, acting as a full agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] This guide provides a comprehensive overview of the chemical and pharmacological properties of 2,4,5-TMPEA, intended for researchers and professionals in drug development.

Chemical Properties

2,4,5-TMPEA is a primary amine with a molecular formula of C₁₁H₁₇NO₃. Its chemical structure consists of a phenethylamine core with methoxy (B1213986) groups substituted at the 2, 4, and 5 positions of the benzene (B151609) ring.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₃ | [1] |

| Molar Mass | 211.261 g/mol | [1] |

| Melting Point | 187-188 °C | [1] |

| IUPAC Name | 2-(2,4,5-trimethoxyphenyl)ethan-1-amine | [1] |

| CAS Number | 15394-83-9 | [1] |

| Predicted pKa | 9.8 (amine) | |

| Predicted logP | 1.7 | |

| Solubility (TMA-2) | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL |

Spectroscopic Data

Detailed spectroscopic data for 2,4,5-TMPEA is not widely published. However, the mass spectrum of its amphetamine analog, TMA-2, is available and can offer insights into the fragmentation patterns.

-

Mass Spectrometry (TMA-2): The electron ionization (EI) mass spectrum of TMA-2 is characterized by a molecular ion peak and prominent fragment ions resulting from the cleavage of the side chain.[3]

Synthesis

The synthesis of 2,4,5-TMPEA typically follows a two-step procedure starting from 2,4,5-trimethoxybenzaldehyde (B179766), as described in Alexander Shulgin's book PiHKAL.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,4,5-Trimethoxy-β-nitrostyrene

-

Reaction Setup: In a round-bottom flask, a solution of 2,4,5-trimethoxybenzaldehyde in a suitable solvent (e.g., acetic acid or isopropanol) is prepared.

-

Reagent Addition: An excess of nitromethane (B149229) and a catalytic amount of a base, such as ammonium (B1175870) acetate (B1210297) or cyclohexylamine, are added to the solution.

-

Reaction: The mixture is heated (e.g., on a steam bath or at a slightly elevated temperature) and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is cooled and the crude nitrostyrene (B7858105) is precipitated by the addition of water. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol.

Step 2: Reduction of 2,4,5-Trimethoxy-β-nitrostyrene to this compound

-

Reaction Setup: A suspension of a reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is prepared in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: A solution of 2,4,5-trimethoxy-β-nitrostyrene in the same anhydrous solvent is added dropwise to the reducing agent suspension.

-

Reaction: The reaction mixture is typically refluxed for several hours to ensure complete reduction of the nitro group.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting solids are filtered off, and the filtrate is extracted with a suitable organic solvent. The combined organic extracts are dried and the solvent is removed under reduced pressure. The resulting crude amine can be purified by distillation or by conversion to its hydrochloride salt and recrystallization.

Synthesis of this compound.

Pharmacology

2,4,5-TMPEA is a full agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] However, its potency at the 5-HT2A receptor is significantly lower than that of other psychoactive phenethylamines like 2C-B and 2C-I.[1]

Receptor Binding and Functional Activity

The following table summarizes the available quantitative pharmacological data for 2,4,5-TMPEA and related compounds.

| Compound | Receptor | Assay Type | Value | Unit | Source |

| 2,4,5-TMPEA | 5-HT2A | Gq Signaling (EC₅₀) | 195 | nM | [1] |

| 2,4,5-TMPEA | 5-HT2A | Gq Signaling (Eₘₐₓ) | 96-100 | % | [1] |

| Mescaline | 5-HT2A | Gq Signaling (EC₅₀) | 646 | nM | [1] |

| Mescaline | 5-HT2A | Gq Signaling (Eₘₐₓ) | 33-74 | % | [1] |

| TMA-2 | 5-HT2A | Binding Affinity (Ki) | ~1650 | nM |

Signaling Pathway

As an agonist at the 5-HT2A receptor, which is a Gq-coupled G-protein coupled receptor (GPCR), 2,4,5-TMPEA is expected to activate the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

5-HT2A Receptor Gq Signaling Pathway.

Metabolism and Toxicology

Metabolism

In vitro studies using rabbit liver tissue have suggested that 2,4,5-TMPEA may be less susceptible to deamination by monoamine oxidase (MAO) compared to mescaline.[2] The primary routes of metabolism for phenethylamines typically involve O-demethylation and deamination.[2] Further studies are needed to fully elucidate the metabolic fate of 2,4,5-TMPEA, particularly the involvement of cytochrome P450 (CYP) enzymes.

Toxicology

The toxicity of 2,4,5-TMPEA has not been extensively studied, and no specific LD₅₀ values have been reported. As with other psychoactive compounds, high doses may pose risks, and further research is required to establish a comprehensive toxicological profile.

Experimental Protocols

5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor.

-

Membrane Preparation: Membranes from cells expressing the 5-HT2A receptor or from brain tissue rich in these receptors (e.g., rat frontal cortex) are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound. A non-specific binding control is included using a high concentration of a known 5-HT2A ligand.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration and Washing: The contents of the wells are rapidly filtered through a filter mat to separate bound from unbound radioligand. The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors by detecting changes in intracellular calcium levels.

-

Cell Culture: Cells expressing the 5-HT2A receptor are seeded in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect) are determined from the dose-response curve.

Conclusion

This compound is a pharmacologically interesting compound that, despite its structural similarity to known psychedelics, appears to be inactive in humans. Its activity as a full agonist at serotonin 5-HT2 receptors makes it a valuable tool for studying the structure-activity relationships of phenethylamines and the functional selectivity of these receptors. Further research is warranted to fully characterize its physicochemical properties, metabolic fate, and toxicological profile to better understand its unique pharmacological characteristics.

References

An In-depth Technical Guide on the Serotonin Receptor Affinity of 2,4,5-Trimethoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) that demonstrates notable affinity and activity at serotonin (B10506) receptors, particularly within the 5-HT₂ family. This technical guide provides a comprehensive overview of the current understanding of 2,4,5-TMPEA's interaction with these critical G protein-coupled receptors (GPCRs). It summarizes the available quantitative binding and functional data, details the experimental methodologies used for their determination, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of serotonergic compounds and their therapeutic potential.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of GPCRs that mediate a wide array of physiological and neuropsychological processes. Their modulation is a key strategy in the development of therapeutics for various disorders, including depression, anxiety, and psychosis. Phenethylamines, a class of compounds that includes neurotransmitters and psychoactive substances, are known to interact with serotonin receptors. This compound is a member of this class and a positional isomer of the well-known psychedelic mescaline (3,4,5-trimethoxyphenethylamine). Understanding the specific receptor affinity profile of 2,4,5-TMPEA is crucial for elucidating its mechanism of action and potential pharmacological applications.

Quantitative Serotonin Receptor Affinity and Functional Data

The interaction of 2,4,5-TMPEA and its structural analogs with serotonin receptors has been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Functional Activity of this compound (2,4,5-TMPEA) at 5-HT₂ Receptors

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Efficacy (Eₘₐₓ) | Notes |

| 2,4,5-TMPEA (2C-O) | 5-HT₂ₐ | Gq Signaling | EC₅₀ | 195 | 96-100% | Full agonist. Potency is similar to mescaline, but with higher efficacy.[1] |

| 2,4,5-TMPEA (2C-O) | 5-HT₂B | Functional Assay | - | - | Full agonist | [1] |

| 2,4,5-TMPEA (2C-O) | 5-HT₂C | Functional Assay | - | - | Full agonist | [1] |

| Mescaline | 5-HT₂ₐ | Gq Signaling | EC₅₀ | 646 | 33-74% | For comparison.[1] |

Table 2: Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of 2C-O Derivatives at Serotonin Receptors

Data from Luethi et al. (2019) for a series of 4-alkoxy-2,5-dimethoxyphenethylamines (2C-O derivatives). While not 2,4,5-TMPEA itself, this data provides valuable structure-activity relationship insights for the 2C-O class.

| Derivative Class | Receptor | Parameter | Range of Values (nM) |

| 2C-O Derivatives | 5-HT₁ₐ | Kᵢ | ≥ 2700 |

| 2C-O Derivatives | 5-HT₂ₐ | Kᵢ | 8 - 1700 |

| 2C-O Derivatives | 5-HT₂C | Kᵢ | 2.1 - 14 (Selectivity Ratio 5-HT₂ₐ/5-HT₂C) |

| 2C-O Derivatives | 5-HT₂ₐ | EC₅₀ | 16 - 2600 |

| 2C-O Derivatives | 5-HT₂B | EC₅₀ | Data indicates activity |

Experimental Protocols

The following sections detail the methodologies employed in the studies cited for determining the serotonin receptor affinity and functional activity of 2,4,5-TMPEA and its analogs.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C Receptor Binding Assays (Adapted from Luethi et al., 2019):

-

Cell Lines:

-

5-HT₁ₐ and 5-HT₂C: Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human receptors.

-

5-HT₂ₐ: NIH-3T3 cells stably expressing the human receptor.

-

-

Membrane Preparation: Cells are cultured to confluence, harvested, and homogenized in a cold buffer. The cell membranes are then isolated by centrifugation.

-

Radioligands:

-

5-HT₁ₐ: [³H]8-OH-DPAT

-

5-HT₂ₐ: [³H]ketanserin

-

5-HT₂C: [³H]mesulergine

-

-

Assay Buffer: Typically a Tris-based buffer at physiological pH.

-

Incubation: Cell membranes, radioligand (at a concentration close to its K₋), and various concentrations of the test compound (e.g., a 2C-O derivative) are incubated in a 96-well plate. Incubation is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist, providing information on the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

Experimental Workflow for Calcium Flux Assay

Caption: Workflow for a calcium flux functional assay.

Detailed Protocol for 5-HT₂ₐ Receptor Calcium Flux Assay (Adapted from Luethi et al., 2019):

-

Cell Line: NIH-3T3 cells stably expressing the human 5-HT₂ₐ receptor.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will increase in fluorescence intensity upon binding to intracellular calcium.

-

Agonist Stimulation: A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound (e.g., 2,4,5-TMPEA).

-

Signal Detection: The change in fluorescence is monitored over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data is then normalized and fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a reference full agonist like serotonin).

Signaling Pathways

Canonical 5-HT₂ₐ Receptor Gq Signaling Pathway

2,4,5-TMPEA, as a 5-HT₂ₐ receptor agonist, is expected to activate the canonical Gq signaling pathway. This pathway is fundamental to the physiological and pharmacological effects of 5-HT₂ₐ receptor activation.

Caption: Canonical Gq signaling pathway of the 5-HT₂ₐ receptor.

Conclusion

This compound exhibits the pharmacological profile of a full agonist at 5-HT₂ₐ, 5-HT₂B, and 5-HT₂C receptors. Its potency at the 5-HT₂ₐ receptor is comparable to that of mescaline, albeit with a higher efficacy. The study of its structural analogs, the 2C-O derivatives, reveals a preference for the 5-HT₂ₐ receptor over the 5-HT₁ₐ and 5-HT₂C subtypes. The primary mechanism of action for its effects at the 5-HT₂ₐ receptor is through the activation of the Gq signaling pathway, leading to an increase in intracellular calcium and the activation of Protein Kinase C.

The detailed experimental protocols provided herein offer a standardized framework for the further investigation of 2,4,5-TMPEA and related compounds. A more comprehensive characterization of its binding affinities across a wider range of serotonin receptor subtypes would be beneficial for a more complete understanding of its pharmacological profile. This technical guide serves as a foundational resource for researchers in the field of serotonergic drug discovery and development, providing key data and methodologies to facilitate future research.

References

An In-depth Technical Guide to the In Vitro Studies of 2,4,5-Trimethoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a positional isomer of the psychedelic compound mescaline.[1] Despite its structural similarity to psychoactive phenethylamines, 2,4,5-TMPEA itself appears to be largely inactive in humans at doses tested.[1] However, in vitro studies have revealed its activity as a full agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors, albeit with lower potency compared to other members of the 2C family of compounds.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacology of 2,4,5-TMPEA, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Receptor Binding and Functional Activity

In vitro studies have primarily focused on characterizing the interaction of 2,4,5-TMPEA with serotonin receptors, particularly the 5-HT2 subfamily, which are known targets for many psychedelic phenethylamines.

Serotonin 5-HT2A Receptor

2,4,5-TMPEA acts as a full agonist at the 5-HT2A receptor.[1][2] Its potency is notably lower than other 2C compounds like 2C-B and 2C-I, but comparable to mescaline.[2] However, it exhibits a higher maximal efficacy (Emax) at the 5-HT2A receptor compared to mescaline.[2]

Serotonin 5-HT2B and 5-HT2C Receptors

2,4,5-TMPEA is also a full agonist at both the 5-HT2B and 5-HT2C receptors.[2] Derivatives of 2,4,5-TMPEA, specifically the 2C-O series, have been shown to bind to the 5-HT2A receptor with submicromolar affinity and act as partial agonists.[3]

Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine compounds are also known to interact with TAAR1. Studies on 2,4,5-TMPEA derivatives (2C-O series) have shown that they bind more strongly to TAAR1 compared to their amphetamine counterparts.[3][4]

Monoamine Oxidase (MAO) Metabolism

An in vitro study using rabbit liver tissue indicated that 2,4,5-TMPEA is less susceptible to deamination by monoamine oxidase (MAO) compared to mescaline.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound and related compounds.

Table 1: Functional Activity of this compound (2C-O) at Serotonin 5-HT2A Receptors

| Compound | Assay | Parameter | Value (nM) | Emax (%) |

| 2,4,5-TMPEA (2C-O) | Gq Signaling | EC50 | 195 | 96-100 |

| Mescaline | Gq Signaling | EC50 | 646 | 33-74 |

Data sourced from[2].

Table 2: Receptor Binding Affinities (Ki) of this compound (2C-O) Derivatives at Serotonin Receptors

| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| 2C-O-2 | 8 - 1000 | 15 - 900 |

| 2C-O-3 | 8 - 1000 | 15 - 900 |

| 2C-O-16 | 8 - 1000 | 15 - 900 |

| 2C-O-21 | 1700 | 1900 - 11000 |

| 2C-O-27 | 8 - 1000 | 15 - 900 |

Data for 2C-O derivatives sourced from[3]. Note: A specific Ki value for the parent compound 2,4,5-TMPEA (2C-O) was not explicitly provided in the referenced summary.

Table 3: Functional Activity (EC50 and Emax) of this compound (2C-O) Derivatives at Serotonin 5-HT2A Receptors

| Compound | EC50 (nM) | Emax (%) |

| 2C-O Derivatives | 16 - 2600 | 30 - 84 |

Data for 2C-O derivatives sourced from[3]. These compounds were found to be partial agonists.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1, HEK293) expressing the recombinant human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (specific activity >60 Ci/mmol).

-

Reference Antagonist: Ketanserin (for defining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates and filter plates (e.g., GF/B glass fiber).

-

Cell harvester and microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane suspension, [3H]Ketanserin, and assay buffer.

-

Non-specific Binding: Membrane suspension, [3H]Ketanserin, and a high concentration of unlabeled ketanserin.

-

Competition Binding: Membrane suspension, [3H]Ketanserin, and varying concentrations of the test compound (2,4,5-TMPEA).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Filtration: Terminate the assay by rapid filtration through the glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Flux Functional Assay for 5-HT2A Receptor Agonism

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Reference Agonist: Serotonin (5-HT).

-

96-well or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells into the microplates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer at 37°C in the dark.

-

Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of the test compound (2,4,5-TMPEA) or the reference agonist to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound at an appropriate excitation and emission wavelength (e.g., 494 nm/516 nm for Fluo-4).

-

Data Analysis: Calculate the change in fluorescence in response to the compound. Plot the response against the logarithm of the compound concentration. Use a non-linear regression model to determine the EC50 and Emax values.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential (IC50) of a test compound on MAO-A and MAO-B activity.

Materials:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or tissue homogenates (e.g., liver mitochondria).

-

Substrate: A non-selective MAO substrate such as p-tyramine.

-

Selective Inhibitors: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B) as controls.

-

Detection System: A fluorescent or colorimetric probe that detects hydrogen peroxide (H2O2), a byproduct of the MAO reaction (e.g., Amplex Red with horseradish peroxidase).

-

Assay Buffer: (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

96-well black microplates.

-

Fluorescence or absorbance plate reader.

Procedure:

-

Assay Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and varying concentrations of the test compound (2,4,5-TMPEA). Include a no-inhibitor control and a positive control with a known selective inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the test compound to interact with the enzyme.

-

Reaction Initiation: Add the substrate and the detection system to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light, for a specified time.

-

Measurement: Measure the fluorescence or absorbance.

-

Data Analysis: Calculate the percent inhibition of MAO activity for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value for both MAO-A and MAO-B.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the in vitro study of this compound.

Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by 2,4,5-TMPEA.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Caption: Experimental Workflow for a Calcium Flux Functional Assay.

References

The Neurotoxicity of 2,4,5-Trimethoxyphenethylamine: A Review of Potential Mechanisms and a Call for Direct Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neurotoxicity of 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA) is largely absent from peer-reviewed scientific literature. This document extrapolates potential neurotoxic risks based on its structural similarity to other 2,5-dimethoxyphenethylamines (2C series) and related psychoactive compounds. The information presented herein is intended for research and informational purposes only and should not be interpreted as a definitive toxicological profile of 2,4,5-TMPEA.

Executive Summary

This compound (2,4,5-TMPEA), also known as 2C-O, is a positional isomer of the classic psychedelic mescaline.[1][2] Despite its structural relationship to psychoactive compounds, 2,4,5-TMPEA appears to be inactive in humans at doses that have been anecdotally tested.[1] Its pharmacology is characterized by full agonism at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors, albeit with significantly lower potency at the 5-HT2A receptor compared to other psychoactive 2C compounds.[1] The enigmatic inactivity of 2,4,5-TMPEA in humans, coupled with a lack of dedicated toxicological studies, presents a significant knowledge gap. This guide synthesizes the available, albeit limited, information on 2,4,5-TMPEA and draws upon the more extensive neurotoxicity data available for the broader 2C class of phenethylamines to highlight potential areas of concern and guide future research. The primary mechanisms of neurotoxicity observed in related compounds, and therefore of potential relevance to 2,4,5-TMPEA, include cytotoxicity, mitochondrial dysfunction, and oxidative stress.

Introduction to this compound (2,4,5-TMPEA)

2,4,5-TMPEA is a substituted phenethylamine (B48288), structurally defined by a phenyl ring joined to an amino group by a two-carbon chain, with methoxy (B1213986) groups at the 2, 4, and 5 positions of the phenyl ring.[3] It is a positional isomer of the well-known psychedelic, mescaline (3,4,5-trimethoxyphenethylamine).[1] While its amphetamine counterpart, 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), is psychoactive, 2,4,5-TMPEA is generally considered to be without psychedelic effects in humans at the doses tested.[1]

Pharmacologically, 2,4,5-TMPEA has been shown to be a full agonist at several serotonin 5-HT2 receptor subtypes.[1] However, its potency at the 5-HT2A receptor, the primary target for classic psychedelics, is markedly lower than other psychoactive 2C compounds.[1] This low potency may contribute to its apparent lack of psychoactive effects.

Postulated Neurotoxic Mechanisms Based on the 2C Class of Phenethylamines

Given the absence of direct neurotoxicity data for 2,4,5-TMPEA, this section will review the established neurotoxic effects of structurally related 2,5-dimethoxyphenethylamines (the "2C series"). These compounds have been shown to induce neuronal damage through several interconnected pathways.

Cytotoxicity in Neuronal Cell Lines

Studies on various 2C compounds have consistently demonstrated concentration-dependent cytotoxicity in neuronal cell cultures.[4][5][6][7] This is typically measured by assays that assess cell membrane integrity (e.g., lactate (B86563) dehydrogenase release) or metabolic activity (e.g., MTT reduction).[4][7] For instance, several 2C-T derivatives have shown significant cytotoxicity in dopaminergic and serotonergic neuronal cell lines at concentrations in the micromolar range.[5] The N-benzylphenethylamine (NBOMe) derivatives of the 2C series generally exhibit even higher cytotoxicity.[4][6][7]

Mitochondrial Dysfunction

A common theme in the neurotoxicity of the 2C series is the induction of mitochondrial dysfunction. This manifests as a depolarization of the mitochondrial membrane and a subsequent decrease in intracellular ATP levels.[4][6][7][8] The disruption of mitochondrial function is a critical event that can trigger downstream apoptotic pathways.

Oxidative Stress and Glutathione (B108866) Depletion

While direct evidence for reactive oxygen species (ROS) production by all 2C compounds is not always consistent, a reduction in intracellular total glutathione (GSH) content is a more commonly observed phenomenon.[4][6][7] GSH is a critical cellular antioxidant, and its depletion can leave neurons vulnerable to oxidative damage. Some 2C derivatives have been shown to promote the production of reactive oxygen species in the mitochondria of neuroblastoma cells.[5]

Intracellular Calcium Imbalance

Disruption of intracellular calcium homeostasis has been observed with some 2C compounds.[4][6][7] Elevated intracellular calcium can activate a range of detrimental enzymatic processes, including proteases and phospholipases, and contribute to both apoptotic and necrotic cell death.

Apoptosis

The culmination of mitochondrial dysfunction, oxidative stress, and calcium imbalance often leads to programmed cell death, or apoptosis. Morphological changes consistent with apoptosis have been observed in neuronal cells exposed to 2C derivatives.[5] This process involves the activation of a cascade of enzymes known as caspases, which dismantle the cell in a controlled manner.[9][10]

Quantitative Data on the Neurotoxicity of the 2C Class of Phenethylamines

The following table summarizes the available quantitative data on the cytotoxicity of various 2C compounds in different neuronal cell lines. It is crucial to reiterate that no such data is currently available for 2,4,5-TMPEA.

| Compound | Cell Line | Assay | EC50 (µM) | Reference |

| 2C-T-7 | CATH.a (dopaminergic) | LDH Release | 100 | [5] |

| 2C-C | CATH.a (dopaminergic) | LDH Release | 100 | [5] |

| 2C-T-2 | CATH.a (dopaminergic) | LDH Release | 150 | [5] |

| 2C-I | CATH.a (dopaminergic) | LDH Release | 250 | [5] |

| 2C-T-4 | CATH.a (dopaminergic) | LDH Release | 200 | [5] |

| 2C-T-7 | B65 (serotonergic) | LDH Release | 150 | [5] |

| 2C-I | B65 (serotonergic) | LDH Release | 150 | [5] |

| 2C-T-2 | B65 (serotonergic) | LDH Release | 250 | [5] |

| 2C-C | B65 (serotonergic) | LDH Release | 300 | [5] |

| 2C-T-4 | B65 (serotonergic) | LDH Release | 300 | [5] |

Experimental Protocols for Assessing Neurotoxicity of 2C Compounds

The following are generalized experimental protocols based on the methodologies reported in studies of 2C compound neurotoxicity. These protocols could be adapted for the future investigation of 2,4,5-TMPEA.

Cell Culture and Treatment

-

Cell Lines: Differentiated SH-SY5Y human neuroblastoma cells or primary rat cortical cultures are commonly used.[4][7] For investigating effects on specific neuronal populations, dopaminergic (e.g., CATH.a) and serotonergic (e.g., B65) cell lines can be employed.[5]

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Compound Exposure: The test compound (e.g., a 2C derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations (e.g., 0-1000 µM) for a specified duration (e.g., 24 hours).

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting formazan (B1609692) product is quantified spectrophotometrically.

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.

Assessment of Mitochondrial Function

-

Mitochondrial Membrane Potential (ΔΨm): Fluorescent dyes such as JC-1 or TMRM are used to assess changes in ΔΨm. A decrease in the fluorescence ratio (for JC-1) or intensity (for TMRM) indicates mitochondrial depolarization.

-

Intracellular ATP Levels: ATP levels are quantified using a luciferin/luciferase-based bioluminescence assay.

Oxidative Stress and Glutathione Levels

-

Reactive Oxygen Species (ROS) Production: Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Total Glutathione (GSH) Levels: The total intracellular GSH content is determined using a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Visualizing Potential Neurotoxic Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows related to the neurotoxicity of the 2C class of phenethylamines.

Caption: Postulated signaling pathway for 2C compound-induced neurotoxicity.

Caption: Experimental workflow for in vitro neurotoxicity assessment.

Conclusion and Future Directions

The neurotoxic potential of this compound remains largely uncharacterized. However, based on the established toxicological profiles of structurally related 2C compounds, there is a plausible basis for concern. The primary mechanisms of neurotoxicity for the 2C class involve cytotoxicity, mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.

To address the current knowledge gap, the following research is imperative:

-

In vitro neurotoxicity studies: A comprehensive assessment of 2,4,5-TMPEA's effects on neuronal cell viability, mitochondrial function, oxidative stress markers, and apoptotic pathways is a critical first step.

-

In vivo studies: Should in vitro studies indicate significant neurotoxicity, further investigation in animal models would be warranted to understand its effects on the central nervous system in a whole-organism context.

-

Receptor binding and functional assays: A more detailed characterization of 2,4,5-TMPEA's interaction with a wider range of neuronal receptors and transporters would provide a more complete understanding of its pharmacological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mescaline - Wikipedia [en.wikipedia.org]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)p… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs [mdpi.com]

- 7. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methamphetamine induces neuronal apoptosis via cross-talks between endoplasmic reticulum and mitochondria-dependent death cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methamphetamine-induced neuronal apoptosis involves the activation of multiple death pathways. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of 2,4,5-Trimethoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) that serves as a parent compound for a range of structural analogs. While 2C-O itself exhibits low potency or inactivity in humans at tested doses, its structural framework is a critical scaffold in the exploration of serotonergic ligands, particularly those targeting the 5-HT₂ receptor family.[1] The strategic modification of the 2,4,5-trimethoxy substitution pattern has led to the discovery of compounds with a wide spectrum of pharmacological activities, from potent psychedelic agents to potential therapeutics for neuropsychiatric disorders.

This technical guide provides a comprehensive overview of the structural analogs of 2,4,5-TMPEA, focusing on their synthesis, pharmacological properties, and structure-activity relationships (SAR). It is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel serotonergic drugs.

Core Structural Analogs and Derivatives

The structural analogs of 2,4,5-TMPEA can be broadly categorized based on the nature of the chemical modifications to the parent molecule.

-

Positional Isomers: The arrangement of the three methoxy (B1213986) groups on the phenyl ring significantly influences pharmacological activity. The most notable positional isomer is mescaline (3,4,5-trimethoxyphenethylamine) , a classic psychedelic.[1] Another isomer is Ψ-2C-O (2,4,6-trimethoxyphenethylamine) . Generally, the 2,4,5-substitution pattern is considered optimal for high affinity and potency at the 5-HT₂A receptor compared to the 3,4,5-substitution of mescaline.

-

4-Position Modifications (2C-O-X Series): A significant area of exploration involves the substitution of the 4-methoxy group with other alkoxy or alkylthio moieties. This has given rise to the 2C-O-X series of compounds. For example, 2C-O-4 (4-isopropoxy-2,5-dimethoxyphenethylamine) is a known derivative.[1] The nature and size of the substituent at the 4-position play a crucial role in modulating receptor affinity and functional activity.

-

Alpha-Methylation (Amphetamine Analogs): The addition of a methyl group at the alpha position of the ethylamine (B1201723) side chain leads to the corresponding amphetamine analogs. For instance, the α-methyl analog of 2C-O is 2,4,5-trimethoxyamphetamine (TMA-2) , which is a potent psychedelic compound.[1] This modification generally increases metabolic resistance and alters the pharmacological profile.

-

N-Substitution: Modification of the amine group, particularly with a 2-methoxybenzyl (NBOMe) group, has been shown to dramatically increase potency at the 5-HT₂A receptor. 25O-NBOMe is the N-(2-methoxybenzyl) derivative of 2C-O and is a far more potent serotonin (B10506) 5-HT₂ receptor agonist.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of this compound structural analogs at key serotonin receptors.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of 2,4,5-TMPEA Analogs

| Compound | 4-Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂B Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | Reference |

| 2C-O (TMA-2 phenethylamine) | -OCH₃ | 1700 | >10,000 | 2600 | [2] |

| 2C-O-2 | -OCH₂CH₃ | 1000 | 8000 | 1700 | [2] |

| 2C-O-4 | -OCH(CH₃)₂ | 410 | 3800 | 900 | [2] |

| 2C-O-16 | -O(CH₂)₃CH₃ | 140 | 1200 | 210 | [2] |

| 2C-O-21 | -OCH₂CH₂F | 1700 | >10,000 | 2500 | [2] |

| 2C-O-22 | -OCH₂CF₃ | 8 | 1500 | 170 | [2] |

Table 2: Functional Activity (EC₅₀, nM) and Efficacy (% of 5-HT) of 2,4,5-TMPEA Analogs at the 5-HT₂A Receptor

| Compound | 4-Substituent | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Eₘₐₓ (%) | Reference |

| 2C-O (TMA-2 phenethylamine) | -OCH₃ | 2600 | 30 | [2] |

| 2C-O-2 | -OCH₂CH₃ | 1100 | 56 | [2] |

| 2C-O-4 | -OCH(CH₃)₂ | 400 | 73 | [2] |

| 2C-O-16 | -O(CH₂)₃CH₃ | 16 | 84 | [2] |

| 2C-O-21 | -OCH₂CH₂F | 2100 | 48 | [2] |

| 2C-O-22 | -OCH₂CF₃ | 180 | 81 | [2] |

Structure-Activity Relationships (SAR)

The data presented in the tables above, along with other published research, allows for the deduction of several key structure-activity relationships for 2,4,5-TMPEA analogs at the 5-HT₂A receptor:

-

4-Position Substituent: Increasing the size and lipophilicity of the alkoxy group at the 4-position generally leads to an increase in both binding affinity (lower Kᵢ) and functional potency (lower EC₅₀). For instance, extending the alkoxy chain from methoxy (2C-O) to butoxy (2C-O-16) results in a significant enhancement of activity.

-

Fluorination: The effect of fluorination of the 4-alkoxy substituent is complex. While a single fluorine substitution (2C-O-21) can decrease affinity, trifluorination (2C-O-22) can markedly increase it.

-

Alpha-Methylation: The introduction of an α-methyl group generally increases psychedelic potency in humans, which is often correlated with increased metabolic stability and may also influence receptor interaction.

-

N-Benzylation: The addition of a 2-methoxybenzyl group to the nitrogen atom dramatically increases potency, highlighting the presence of a specific binding pocket for this moiety at the 5-HT₂A receptor.

Caption: Logical relationships in the SAR of 2,4,5-TMPEA analogs.

Experimental Protocols

Representative Synthesis of a 2,4,5-TMPEA Analog: 2,5-Dimethoxy-4-isopropoxyphenethylamine (2C-O-4)

A common synthetic route to 4-alkoxy-2,5-dimethoxyphenethylamines involves the starting material 2,5-dimethoxybenzaldehyde. The following is a representative, generalized protocol:

-

Nitrostyrene (B7858105) Formation: 2,5-dimethoxy-4-isopropoxybenzaldehyde is reacted with nitromethane (B149229) in the presence of a base catalyst (e.g., ammonium (B1175870) acetate) in a suitable solvent (e.g., acetic acid) under reflux to yield the corresponding β-nitrostyrene derivative.

-

Reduction of the Nitrostyrene: The formed nitrostyrene is then reduced to the corresponding phenethylamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Work-up and Purification: The reaction mixture is carefully quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by acid-base extraction followed by crystallization of the hydrochloride or another salt form.

In Vitro Pharmacology

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound for the human 5-HT₂A receptor.

-

Receptor Source: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT₂A receptor are used.

-

Radioligand: [³H]Ketanserin, a selective 5-HT₂A receptor antagonist, is commonly used as the radioligand.

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

-

Procedure: a. In a 96-well plate, incubate the receptor membranes with a fixed concentration of [³H]ketanserin and varying concentrations of the unlabeled test compound. b. Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM ketanserin). c. The incubation is carried out at room temperature or 37°C for a sufficient time to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. e. The filters are washed with ice-cold buffer to remove unbound radioligand. f. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

This assay measures the ability of a compound to act as an agonist at the Gq-coupled 5-HT₂A receptor by quantifying the production of the second messenger inositol (B14025) phosphates (IPs).

-

Cell Culture: A cell line stably expressing the human 5-HT₂A receptor is cultured and plated in 96-well plates.

-

Labeling: The cells are incubated with [³H]myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.

-

Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation and Quantification: The [³H]-labeled inositol phosphates are separated from other cellular components using anion-exchange chromatography and quantified by scintillation counting.

-

Data Analysis: The concentration-response curve for the test compound is plotted, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) are determined.

Mandatory Visualizations

References

- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research History of 2,4,5-Trimethoxyphenethylamine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA), also known as 2C-O, is a substituted phenethylamine (B48288) that holds a unique and somewhat enigmatic position in the history of psychedelic research. As a positional isomer of the well-characterized psychedelic mescaline (3,4,5-trimethoxyphenethylamine) and the direct α-desmethyl analogue of the potent hallucinogen 2,4,5-trimethoxyamphetamine (B90205) (TMA-2), its pharmacological profile has been a subject of scientific curiosity.[1][2] First synthesized in 1931, early reports of its activity were later contradicted by more systematic evaluations, revealing a complex profile characterized by potent in vitro receptor agonism but an apparent lack of psychoactive effects in humans at tested doses.[1][3][4] This document provides a comprehensive technical overview of the research history of 2,4,5-TMPEA, detailing its synthesis, pharmacology, and the key studies that have defined its scientific narrative. Quantitative data are presented in structured tables, and key experimental methodologies are described to provide a thorough resource for professionals in the field.

Historical Overview and Discovery

The scientific journey of 2,4,5-TMPEA began in 1931 when it was first synthesized and described by chemist Max Jansen.[1][3][4] Jansen's initial reports suggested that the compound produced psychedelic effects akin to its isomer mescaline.[3][4] However, this initial characterization was challenged by subsequent investigations in the 1960s and 1970s. Researchers, including A. Dittrich and the notable psychopharmacologist Alexander Shulgin, conducted further studies which indicated that 2,4,5-TMPEA was inactive as a psychedelic in both animals and humans at the doses administered.[3]

Shulgin later detailed his findings in the seminal 1991 book PiHKAL (Phenethylamines I Have Known and Loved). He reported that oral doses of up to 300 mg were indistinguishable from a placebo.[1] This apparent lack of in vivo activity has been described as enigmatic, particularly because its α-methylated counterpart, TMA-2, is a potent psychedelic, and other related phenethylamines of the 2C family are psychoactive.[1][2] Despite its inactivity when administered alone, one report noted that a 200 mg oral dose of 2,4,5-TMPEA strongly potentiated the effects of a 100 mg dose of mescaline when taken as a pretreatment.[1][5] This suggests a potential role in modulating the activity of other serotonergic compounds.

Historical Research Timeline

Caption: A timeline of major milestones in 2,4,5-TMPEA research.

Pharmacology and Receptor Interactions

Despite its lack of psychoactivity in human trials, in vitro studies have revealed that 2,4,5-TMPEA is a full agonist at several key serotonin (B10506) receptors implicated in the action of classic psychedelics.

Serotonin 5-HT₂ Receptor Profile

2,4,5-TMPEA acts as a full agonist at 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂꜀ receptors.[1][3] Its activity at the 5-HT₂ₐ receptor is of particular interest. While it demonstrates higher efficacy (Eₘₐₓ) than mescaline, its potency (EC₅₀) is comparable, though significantly lower—by more than two orders of magnitude—than other psychoactive phenethylamines like 2C-B and 2C-I.[1][3] Derivatives of 2,4,5-TMPEA (the 2C-O series) exhibit a wide range of binding affinities at the 5-HT₂ₐ receptor.[6][7] In contrast, these derivatives show very weak binding to the 5-HT₁ₐ receptor.[6]

Trace Amine-Associated Receptor 1 (TAAR1)

Studies comparing phenethylamine compounds to their amphetamine counterparts have shown that phenethylamines, including the 2C-O derivatives, generally bind more strongly to the Trace Amine-Associated Receptor 1 (TAAR1).[6][7]

Metabolism

The question of whether the inactivity of 2,4,5-TMPEA is due to rapid metabolism or low intrinsic efficacy has been partially addressed. An in-vitro study using rabbit liver tissue found that 2,4,5-TMPEA was significantly less susceptible to deamination by monoamine oxidase (MAO) compared to mescaline, suggesting that rapid metabolism may not be the primary reason for its lack of psychoactive effects.[1]

Quantitative Pharmacological Data

| Compound/Series | Receptor/Target | Assay Type | Value | Unit | Reference(s) |

| 2,4,5-TMPEA (2C-O) | 5-HT₂ₐ | Gq Signaling | EC₅₀ = 195 | nM | [1][3] |

| 5-HT₂ₐ | Gq Signaling | Eₘₐₓ = 96-100 | % | [1][3] | |

| Mescaline | 5-HT₂ₐ | Gq Signaling | EC₅₀ = 646 | nM | [1][3] |

| 5-HT₂ₐ | Gq Signaling | Eₘₐₓ = 33-74 | % | [1][3] | |

| 2C-O Derivatives | 5-HT₂ₐ | Binding Affinity | Kᵢ = 8 - 1700 | nM | [6][7] |

| 5-HT₁ₐ | Binding Affinity | Kᵢ = 2700 - 5500 | nM | [6] | |

| TAAR1 | Binding Affinity | Kᵢ = 21 - 3300 | nM | [6][7] | |

| Amphetamine Analogs | TAAR1 | Binding Affinity | Kᵢ = 630 - 3100 | nM | [8] |

Key Experimental Protocols

Synthesis of this compound

The most common and well-documented synthesis route for phenethylamines, as detailed by Alexander Shulgin, involves a Henry condensation followed by a reduction. This protocol is adapted for 2,4,5-TMPEA.

Starting Material: 2,4,5-Trimethoxybenzaldehyde (B179766) Key Intermediates: β-nitro-2,4,5-trimethoxystyrene